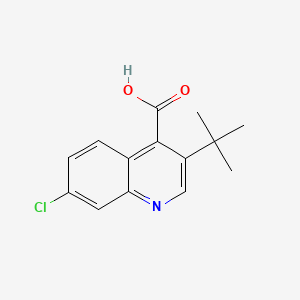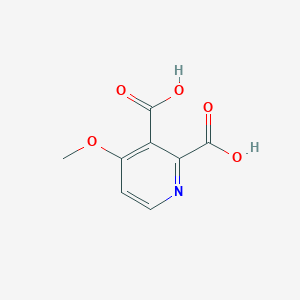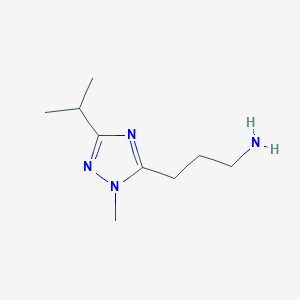
3-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an isopropyl group, a methyl group, and a propan-1-amine chain attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
The synthesis of 3-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-(1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine with isopropyl bromide under basic conditions. The reaction typically takes place in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
3-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles. Common reagents for these reactions include alkyl halides, acyl chlorides, and amines.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various triazole derivatives with potential biological activities.
Biology: In biological research, the compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent. Triazole derivatives are known to inhibit the growth of various pathogens.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antifungal agent in the treatment of fungal infections. Triazole-based drugs are commonly used in clinical settings.
Industry: In the industrial sector, the compound is used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to inhibit the growth of unwanted plants and fungi.
Mecanismo De Acción
The mechanism of action of 3-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which play a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting these enzymes, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparación Con Compuestos Similares
3-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine can be compared with other similar compounds, such as:
Fluconazole: A triazole antifungal agent used to treat fungal infections. It also inhibits cytochrome P450 enzymes but has a different substitution pattern on the triazole ring.
Itraconazole: Another triazole antifungal agent with a broader spectrum of activity. It has a more complex structure compared to this compound.
Voriconazole: A triazole antifungal agent with enhanced activity against resistant fungal strains. It has additional functional groups that contribute to its potency.
Propiedades
Fórmula molecular |
C9H18N4 |
|---|---|
Peso molecular |
182.27 g/mol |
Nombre IUPAC |
3-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C9H18N4/c1-7(2)9-11-8(5-4-6-10)13(3)12-9/h7H,4-6,10H2,1-3H3 |
Clave InChI |
UUUQUBQNYUCCDZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN(C(=N1)CCCN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


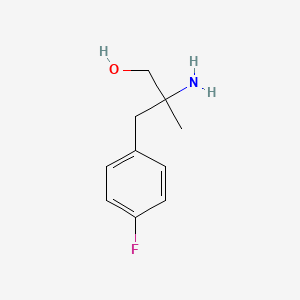
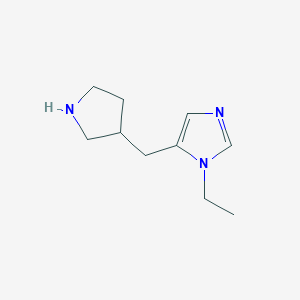
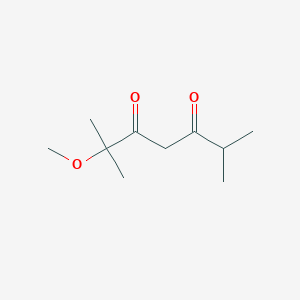



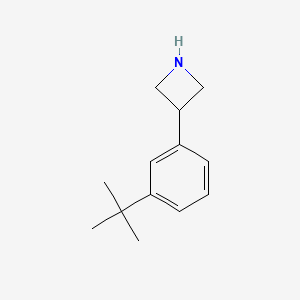
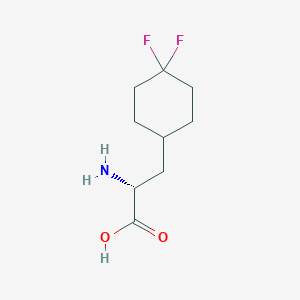
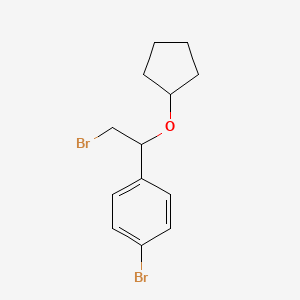

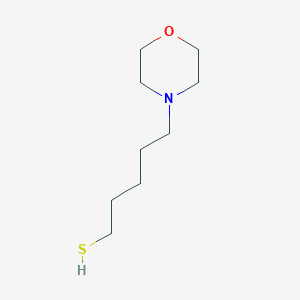
![8-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13620693.png)
